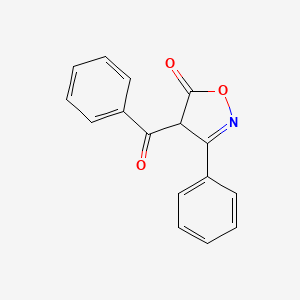
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Boronic Acid Introduction: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the isoquinoline ring.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid, benzylboronic acid, and isoquinoline boronic acids.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s stability and reactivity.
Isoquinoline Core: The isoquinoline ring provides a unique scaffold for further functionalization and biological activity.
属性
分子式 |
C10H9BFNO3 |
|---|---|
分子量 |
220.99 g/mol |
IUPAC 名称 |
(7-fluoro-5-methyl-1-oxo-2H-isoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-5-2-6(12)3-8-7(5)4-9(11(15)16)13-10(8)14/h2-4,15-16H,1H3,(H,13,14) |
InChI 键 |
VMRLYKHJJLYUMP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C(C=C2C)F)C(=O)N1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


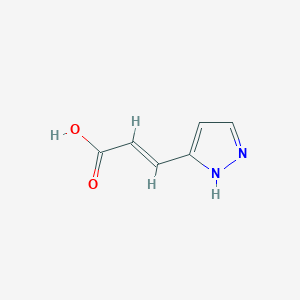
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
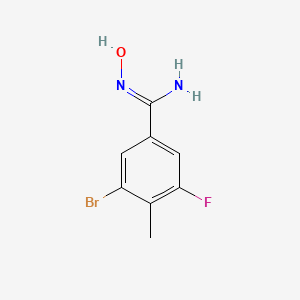
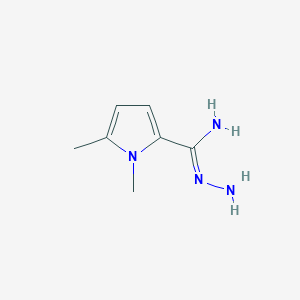
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
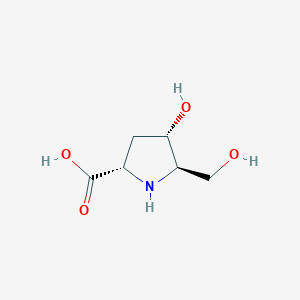

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
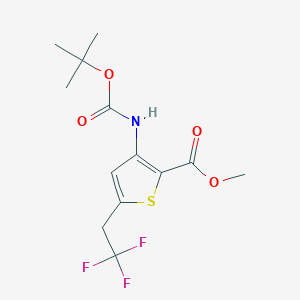
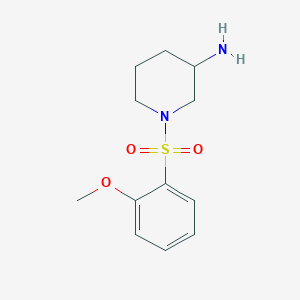

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)
